molecular formula C12H23NO B1605976 Cyclododecanone oxime CAS No. 946-89-4

Cyclododecanone oxime

Cat. No.: B1605976
CAS No.: 946-89-4
M. Wt: 197.32 g/mol
InChI Key: SCRFXJBEIINMIC-UHFFFAOYSA-N
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Description

Cyclododecanone oxime is an organic compound with the molecular formula C₁₂H₂₃NO. It is derived from cyclododecanone, a twelve-membered cyclic ketone, through the formation of an oxime functional group. This compound is of significant interest in organic chemistry due to its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecanone oxime can be synthesized through the reaction of cyclododecanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving cyclododecanone in ethanol, adding hydroxylamine hydrochloride, and then introducing sodium hydroxide while maintaining the mixture at reflux temperature. The formation of this compound is indicated by the appearance of crystals .

Industrial Production Methods

In industrial settings, this compound is often produced using a catalytic process involving titanium silicalite molecular sieves (TS-1). The process involves heating a mixture of cyclododecanone, a solvent, a catalyst, a hydroxylamine protective agent, and an auxiliary agent to a set temperature. Ammonia water and hydrogen peroxide are then added to the mixture, and the reaction is allowed to proceed until completion .

Chemical Reactions Analysis

Types of Reactions

Cyclododecanone oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for cyclododecanone oxime involves the Beckmann rearrangement. In this reaction, the oxime oxygen is protonated by an acid, leading to the formation of a better leaving group. The C-C bond then breaks, migrating to the nitrogen and forming a new C-N bond while displacing water as a leaving group. This forms a free carbocation, which is subsequently attacked by water, leading to the formation of an amide .

Comparison with Similar Compounds

Cyclododecanone oxime can be compared to other cyclic ketone oximes such as cyclohexanone oxime and cyclooctanone oxime. While all these compounds undergo the Beckmann rearrangement to form lactams, this compound is unique in its ability to produce laurolactam, a precursor for Nylon-12 . Other similar compounds include:

    Cyclohexanone oxime: Used to produce caprolactam, a precursor for Nylon-6.

    Cyclooctanone oxime: Used in the synthesis of various cyclic amides.

This compound’s distinct twelve-membered ring structure and its application in producing Nylon-12 highlight its uniqueness among cyclic ketone oximes.

Properties

IUPAC Name

N-cyclododecylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFXJBEIINMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NO)CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241552
Record name Cyclododecanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-89-4
Record name Cyclododecanone, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25% by weight aqueous ammonia (Wako Pure Chemical Industries, Ltd.) was added to an aqueous solution having a composition of 14.8% by weight of hydroxylamine sulfate, 9.5% by weight of sulfuric acid and 27.1% by weight of ammonium sulfate to adjust pH to 4 (neutralized amine). To the aqueous neutralized amine solution was added a 42.4% by weight aqueous solution of ammonium sulfate such that a concentration of hydroxylamine sulfate was 7.69% by weight. Then, 25383.3 g of the hydroxylamine sulfate solution thus prepared was added to a pillow type oxime reactor having a liquid-phase volume 40 L equipped with a mixing blade, and the mixture was heated to 85° C. and then 7241 g of cyclododecanone and 3113.7 g of toluene were added. A 25% by weight aqueous ammonia was continuously added such that pH became 5.8 at a temperature of 85° C. to promote the reaction. Once a hydroxylamine concentration in the aqueous layer became 1000 ppm or less, stirring and feeding of the aqueous ammonia were stopped and the mixture was allowed to stand, and the aqueous layer was drained. To the remaining oil layer were added 4127.3 g of toluene and 25022.6 g of neutralized amine and feeding of a 25% by weight aqueous ammonia was initiated to adjust pH to 5.8 at a temperature of 85° C. Once a cyclododecanone concentration became 1000 ppm or less, stirring was stopped and after standing, an aqueous layer was drained and the reaction was quenched. The obtained oil layer (cyclododecanone oxime-toluene solution) was analyzed by a Karl Fischer type moisture tester (Hiranuma Sangyo Co., Ltd., type AQ-2100 micro moisture tester) and a water content was 2000 ppm.
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Synthesis routes and methods II

Procedure details

reacting cyclododecanone with hydroxylamine in an aqueous solution in the presence of an excess amount of cyclododecanone or a solvent to produce cyclododecanone oxime (hereinafter, referred to as an “oxime-forming step”);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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